Anti-Plasmodial Activity in NF54 Assay vs. General Cancer Cell Line Data from Class-Linked Hybrids
The target compound has been screened against Plasmodium falciparum NF54 in a nanoGlo assay at a single 2 µM concentration . This differentiates it from structurally related pyrazole-indole hybrids (e.g., compounds IVb, IVc, IVf from Jani Matilda & Reji, 2021), which have been evaluated for anticancer activity against HeLa cells with an IC50 of 24 µM for the most active derivative, and for antioxidant properties . The direct anti-parasitic screen suggests a different application domain that is not predicted by the anticancer or antioxidant data of the related hybrids.
| Evidence Dimension | Biological Assay Target and Potency |
|---|---|
| Target Compound Data | Screened at 2 µM in P. falciparum NF54 nanoGlo assay (single point, 72h). Specific % inhibition or IC50 not publicly reported. |
| Comparator Or Baseline | Closest published analogs (indole-pyrazole hybrids) have IC50 values of 24-50 µM against HeLa cancer cell lines, with no reported anti-parasitic activity. |
| Quantified Difference | Distinct biological target (P. falciparum vs. HeLa cells); potency cannot be directly compared due to different assay formats and missing quantitative data for the target compound. |
| Conditions | Target: P. falciparum NF54, 2 µM, 72h, nanoGlo assay. Comparators: HeLa cell line, MTT assay, 48h. |
Why This Matters
For researchers requiring a starting point for antimalarial drug discovery, this compound's presence in a pathogen-specific screen provides a rationale for follow-up that is absent in the closest published analogs, guiding chemical procurement towards an underexplored application space.
